6-Chloroimidazo[1,2-a]pyrimidine
Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chlorine atom attached at the 6th position. It is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Mechanism of Action
Target of Action
6-Chloroimidazo[1,2-a]pyrimidine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. By binding to these targets, this compound can modulate their activity, which is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with the active sites of its target enzymes. This compound binds to the kinase domain, inhibiting its activity by preventing ATP from accessing the active site. This inhibition disrupts the phosphorylation cascade, leading to altered cellular signaling. As a result, this compound can effectively halt the progression of certain diseases by modulating these critical pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell growth and survival. By inhibiting key kinases, this compound can downregulate the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. The disruption of these pathways leads to reduced cell growth and increased apoptosis, making this compound a potential therapeutic agent for cancer and other proliferative disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed widely throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Finally, this compound and its metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects make this compound a promising candidate for the treatment of cancers and other diseases characterized by uncontrolled cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or biomolecules can impact its binding affinity and overall effectiveness. Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a pH probe due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time
Cellular Effects
It has been detected for monitoring pH value changes in yeast, suggesting it may influence cellular processes related to pH regulation
Molecular Mechanism
It’s known that it can be used as a pH probe, indicating it may interact with hydrogen ions in the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyrimidine core can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Functionalization Reactions: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed for the direct functionalization of the imidazo[1,2-a]pyrimidine scaffold.
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. Reaction conditions often involve the use of polar aprotic solvents, elevated temperatures, and inert atmospheres to ensure optimal reactivity and selectivity.
Major Products Formed: The major products formed from these reactions include a variety of substituted imidazo[1,2-a]pyrimidine derivatives with diverse functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: This compound has a similar fused bicyclic structure with a pyridazine ring.
Pyrazolo[1,5-a]pyrimidine: This compound has a pyrazole ring fused to a pyrimidine ring and is known for its unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCGIKVKLWJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602938 | |
Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-56-3 | |
Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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